3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride
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Overview
Description
3-propan-2-ylbicyclo[221]heptan-2-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system
Scientific Research Applications
3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The bicyclo[2.2.1]heptane intermediate is then subjected to amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic amination and salt formation. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride
- 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Uniqueness
3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
175521-95-6 |
---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m0./s1 |
InChI Key |
KSTGYMXUFHCTSM-XMJXCIAKSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H]2CC[C@H](C2)[C@H]1N.Cl |
SMILES |
CC(C)C1C2CCC(C2)C1N.Cl |
Canonical SMILES |
CC(C)C1C2CCC(C2)C1N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN-192403 hydrochloride; AGN192403 HCl; AGN 192403 HCl; AGN-192403 HCl |
Origin of Product |
United States |
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